molecular formula C7H3ClF3NO B6300234 3-Chloro-2,4,5-trifluorobenzamide CAS No. 101513-85-3

3-Chloro-2,4,5-trifluorobenzamide

Cat. No.: B6300234
CAS No.: 101513-85-3
M. Wt: 209.55 g/mol
InChI Key: XGIMFAMVOLVNPP-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzamide is a fluorinated aromatic amide derivative. This benzoic acid derivative is synthesized via a diazotization reaction using 3-amino-2,4,5-trifluorobenzoic acid, sodium nitrite, and cupric chloride in hydrochloric acid, yielding a light-brown solid with a carboxyl group forming a 6.8° dihedral angle with the benzene ring . The benzoic acid is a critical intermediate for producing antibacterial quinolone agents, such as ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMFAMVOLVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543946
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-85-3
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5-trifluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with ammonia or amines under controlled conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes including halogenation reactions, purification steps, and the use of catalysts to enhance yield and purity. The use of anhydrous ferric chloride as a catalyst in the chlorination process is common due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Antitubercular Agents

One of the most promising applications of 3-chloro-2,4,5-trifluorobenzamide is as a precursor in the synthesis of novel antitubercular agents. It has been utilized in the development of 8-nitro-1,3-benzothiazin-4-ones, which are a new class of drugs targeting tuberculosis. Two specific compounds, BTZ043 and PBTZ169 (macozinone), derived from this benzamide, have progressed to clinical trials . The structural characteristics of these compounds suggest that they effectively inhibit the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis .

Antibacterial Activity

Research has indicated that derivatives of 3-chloro-2,4,5-trifluorobenzamide exhibit antibacterial properties. For instance, compounds containing this structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving bacterial efflux systems . This suggests potential for developing new antibiotics based on this compound.

Fungicides and Metabolites

3-Chloro-2,4,5-trifluorobenzamide is also identified as a degradation product of fluopicolide and fluopyram fungicides. Studies have demonstrated that this compound can impact plant growth and development by causing leaf epinasty and impairing berry development . Understanding these effects is crucial for assessing the environmental impact of these fungicides and optimizing their use in agriculture.

Computational Studies

Recent computational studies have focused on the conformational stability and vibrational spectra of 3-chloro-2,4,5-trifluorobenzamide and related compounds. These studies utilize density functional theory to analyze thermochemical properties, providing insights into the molecular behavior of this compound under various conditions . Such theoretical investigations are essential for predicting the reactivity and stability of chemical compounds in different environments.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis precursor for antitubercular agents
Antibacterial activity against MRSA
Agricultural ScienceDegradation product affecting plant growth
Computational ChemistryAnalysis of vibrational spectra and thermochemical properties

Case Study 1: Antitubercular Drug Development

In a study by Makarov et al., 3-chloro-2,4,5-trifluorobenzamide was synthesized as part of the pathway to develop new antitubercular agents. The resulting compounds were tested for their efficacy against Mycobacterium tuberculosis with promising results leading to further clinical evaluation .

Case Study 2: Environmental Impact Assessment

Research examining fluopicolide's degradation highlighted 3-chloro-2,4,5-trifluorobenzamide's role as a metabolite that can influence plant physiology negatively. This study emphasizes the need for careful monitoring of pesticide residues in agricultural settings to mitigate adverse effects on crops .

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Chloro-2,4,5-trifluorobenzoic Acid

  • Molecular Formula : C₇H₂ClF₃O₂
  • Functional Group : Carboxylic acid (–COOH).
  • Applications: Key precursor for antibacterial quinolones; non-commercial status noted in 2013 , though later catalogued by ABChem .
  • Synthesis: Diazotization of 3-amino-2,4,5-trifluorobenzoic acid with NaNO₂/CuCl₂/HCl .
  • Structural Features : Carboxyl group participates in intermolecular O–H⋯O hydrogen bonding, forming dimers .

3-Chloro-2,6-difluorobenzylamine

  • Molecular Formula : C₇H₅ClF₂N
  • Functional Group : Primary amine (–NH₂).
  • Applications : Market data (2014–2024) highlights its industrial relevance in Southeast Asia, with established production and consumption statistics .
  • Key Differences : Benzylamine substituents (2,6-difluoro vs. 2,4,5-trifluoro) and amine group confer distinct reactivity and applications compared to the benzamide.

2,3,5,6-Tetrachloroaniline

  • Molecular Formula : C₆H₃Cl₄N
  • Functional Group : Aniline (–NH₂).
  • Applications : Pesticide intermediate (e.g., tetrachloroaniline derivatives) .
  • Key Differences : Higher chlorine substitution reduces solubility and increases toxicity compared to fluorinated benzamides.

Complex Fluorinated Benzamide Derivatives

Example: 2-chloro-5-(...)-benzamide (Compound 80 in ).

  • Structure : Features a cyclopropa-pyrazol core and trifluoromethyl groups.
  • Synthesis : Utilizes (3-carbamoyl-4-chlorophenyl)boronic acid in cross-coupling reactions .
  • Applications : Likely pharmaceutical (antiviral/antibacterial), reflecting the benzamide scaffold’s versatility in drug design.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Substituents Applications Synthesis Challenges
3-Chloro-2,4,5-trifluorobenzamide C₇H₃ClF₃NO Amide (–CONHR) 2,4,5-F; 3-Cl Specialized synthesis Limited commercial availability
3-Chloro-2,4,5-trifluorobenzoic acid C₇H₂ClF₃O₂ Carboxylic acid (–COOH) 2,4,5-F; 3-Cl Antibacterial precursors Non-trivial diazotization
3-Chloro-2,6-difluorobenzylamine C₇H₅ClF₂N Amine (–NH₂) 2,6-F; 3-Cl Industrial chemicals Market-established
2,3,5,6-Tetrachloroaniline C₆H₃Cl₄N Aniline (–NH₂) 2,3,5,6-Cl Pesticides High chlorination

Research Findings and Industrial Relevance

  • Synthetic Accessibility : The benzoic acid precursor’s synthesis requires precise control of reaction conditions (e.g., HCl concentration and CuCl₂ stoichiometry) , whereas the benzamide derivative remains niche due to complex functionalization .
  • Market Trends : Fluorinated benzylamines like 3-Chloro-2,6-difluorobenzylamine dominate regional markets, reflecting demand in agrochemicals and pharmaceuticals . In contrast, 3-Chloro-2,4,5-trifluorobenzamide derivatives are primarily research targets.
  • Structural Impact on Function : The –CONHR group in benzamides enhances hydrogen-bonding capacity compared to carboxylic acids, influencing drug-receptor interactions .

Q & A

Basic Research Question

  • NMR : 19F^{19}\text{F}-NMR is critical for resolving fluorine substituent positions. Discrepancies in chemical shifts (e.g., δ -110 to -130 ppm for aromatic fluorines) may arise from solvent effects or impurities. Cross-validate with 1H^{1}\text{H}-NMR coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data ) confirms molecular weight (calc. 235.53 g/mol for C₇H₃ClF₃NO). Discrepancies in fragmentation patterns require recalibration using certified standards.
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities, particularly halogen bonding interactions .

How can intermediates in the synthesis of 3-chloro-2,4,5-trifluorobenzamide be efficiently purified?

Basic Research Question

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for intermediates like 3-chloro-2,4,5-trifluorobenzoic acid. Cooling gradients (0°C to -20°C) enhance crystal purity .
  • Column Chromatography : For amidation intermediates, silica gel with 5–10% methanol in DCM improves separation of polar byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

What experimental strategies address contradictions in reported spectroscopic data for halogenated benzamides?

Advanced Research Question

  • Cross-Validation : Compare 19F^{19}\text{F}-NMR data with computational predictions (DFT calculations, Gaussian software) to assign signals accurately. Discrepancies may arise from solvent polarity or crystal packing effects .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled precursors to resolve overlapping signals in crowded NMR regions .
  • Collaborative Reproducibility : Replicate published protocols (e.g., PubChem data ) in controlled environments to isolate method-specific artifacts.

How do fluorine and chlorine substituents influence the electronic and steric properties of 3-chloro-2,4,5-trifluorobenzamide?

Advanced Research Question

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the benzene ring, affecting reactivity in electrophilic substitutions. Chlorine contributes moderate deactivation but enhances stability via resonance .
  • Steric Effects : Ortho-fluorine substituents create steric hindrance, slowing nucleophilic attacks at the amide carbonyl. Computational modeling (e.g., DFT) quantifies bond angles and torsional strain .

What are the stability profiles of 3-chloro-2,4,5-trifluorobenzamide under varying storage conditions?

Advanced Research Question

  • Thermal Stability : Decomposes above 150°C, forming chloro-fluoro aromatic amines (detected via GC-MS). Store at -20°C in amber vials under argon .
  • Photostability : UV light (λ < 300 nm) induces radical cleavage of C-Cl bonds. Use light-protected containers and antioxidants (e.g., BHT) .
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (pH > 10). Stability in aqueous buffers is pH-dependent, with t₁/₂ > 6 months at pH 4–6 .

How can structure-activity relationship (SAR) studies optimize the biological activity of 3-chloro-2,4,5-trifluorobenzamide analogs?

Advanced Research Question

  • Substituent Variation : Compare analogs with substituents at positions 2, 4, and 5 (e.g., replacing Cl with Br or CF₃) to assess impacts on target binding (e.g., enzyme inhibition) .
  • Bioisosteres : Replace fluorine with trifluoromethyl or methoxy groups to modulate lipophilicity (logP) and membrane permeability .
  • In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities to biological targets like kinase enzymes or GPCRs .

What computational methods are effective for modeling the reactivity of 3-chloro-2,4,5-trifluorobenzamide?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic acyl substitution) and transition states .
  • Molecular Dynamics (MD) : Simulate solvent interactions (water, DMSO) to assess aggregation tendencies or solubility limitations .
  • QSPR Models : Corrogate substituent electronic parameters (Hammett σ) with experimental kinetic data .

What challenges arise when scaling up the synthesis of 3-chloro-2,4,5-trifluorobenzamide, and how are they mitigated?

Advanced Research Question

  • Reactor Design : Exothermic amidation steps require jacketed reactors with precise temperature control (<5°C) to prevent runaway reactions .
  • Byproduct Management : Install inline IR spectroscopy to monitor intermediate conversion and trigger quenching of excess reagents .
  • Cost-Efficiency : Replace column chromatography with continuous crystallization for large-scale purification .

How can 3-chloro-2,4,5-trifluorobenzamide be evaluated for novel biological applications in academic research?

Advanced Research Question

  • High-Throughput Screening (HTS) : Test against kinase inhibitor libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Toxicology Profiling : Assess cytotoxicity (IC₅₀) in HepG2 cells and genotoxicity (Ames test) to prioritize lead candidates .
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to identify cellular targets via knockout resistance profiling .

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